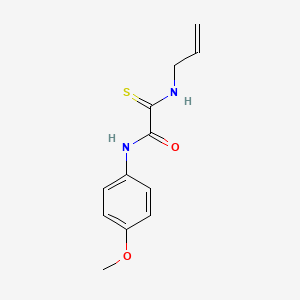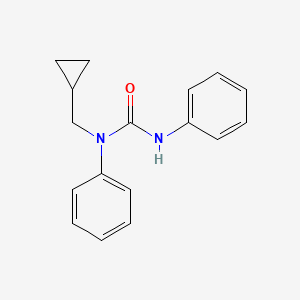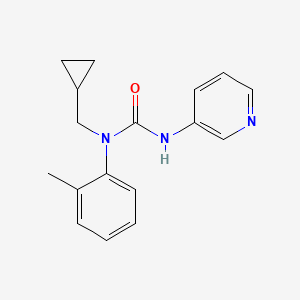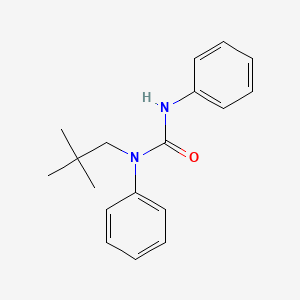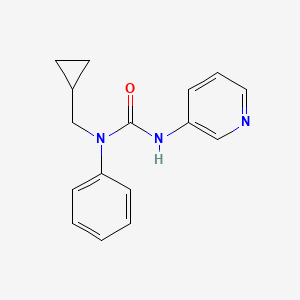
1-(Cyclopropylmethyl)-1-phenyl-3-pyridin-3-ylurea
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-1-phenyl-3-pyridin-3-ylurea is an organic compound that features a cyclopropylmethyl group, a phenyl group, and a pyridin-3-yl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-1-phenyl-3-pyridin-3-ylurea typically involves the following steps:
Formation of Cyclopropylmethylamine: Cyclopropylmethylamine can be synthesized via the reductive amination of cyclopropylacetaldehyde with ammonia or an amine source.
Coupling with Phenyl Isocyanate: The cyclopropylmethylamine is then reacted with phenyl isocyanate to form the urea derivative.
Introduction of Pyridin-3-yl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclopropylmethyl)-1-phenyl-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to modify the urea moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the phenyl or pyridin-3-yl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-1-phenyl-3-pyridin-3-ylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-1-phenyl-3-pyridin-3-ylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the phenyl and pyridin-3-yl groups.
Phenylurea: Contains the phenyl and urea moieties but lacks the cyclopropylmethyl and pyridin-3-yl groups.
Pyridin-3-ylurea: Contains the pyridin-3-yl and urea moieties but lacks the cyclopropylmethyl and phenyl groups
Uniqueness
1-(Cyclopropylmethyl)-1-phenyl-3-pyridin-3-ylurea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropylmethyl group introduces strain and reactivity, while the phenyl and pyridin-3-yl groups provide additional sites for interaction and modification.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-1-phenyl-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-14-5-4-10-17-11-14)19(12-13-8-9-13)15-6-2-1-3-7-15/h1-7,10-11,13H,8-9,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKRQFHSHQBKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-pyrimidinamine](/img/structure/B4451752.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-cyclohexyl-2-piperazinyl]ethanol](/img/structure/B4451755.png)
![1-[(3-Methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one](/img/structure/B4451762.png)
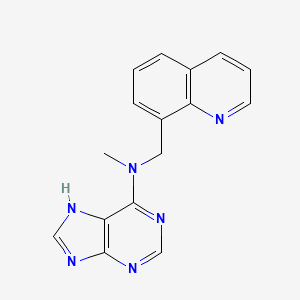
![methyl 3-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4451777.png)

![ethyl 4-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4451790.png)
![4-[(4-(2-Pyridyl)piperazinyl)carbonyl]-2-hydrophthalazin-1-one](/img/structure/B4451793.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B4451808.png)
![1-acetyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B4451811.png)
